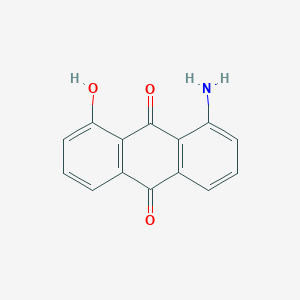

1-Amino-8-hydroxyanthracene-9,10-dione

Description

Significance of Anthraquinone (B42736) Scaffolds in Chemical Science

The anthraquinone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. bldpharm.com This versatility has led to the development of anthraquinone-based compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. rsc.org

Several clinically used drugs are based on the anthraquinone scaffold. For instance, doxorubicin (B1662922) and mitoxantrone (B413) are well-known anticancer drugs that feature the anthraquinone core. rsc.org The mechanism of action of many of these drugs involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication, leading to the suppression of cancer cell growth. rsc.org Beyond oncology, anthraquinone derivatives have been investigated for their potential in treating various other conditions, highlighting the broad therapeutic potential of this chemical scaffold. biointerfaceresearch.com

Overview of Substituted Anthracenedione Research Trends

Current research on substituted anthracenediones is focused on the design and synthesis of novel derivatives with improved efficacy and reduced side effects. biointerfaceresearch.com One of the major trends is the strategic modification of the anthraquinone scaffold to enhance target specificity and overcome drug resistance. mdpi.com Researchers are exploring the introduction of various substituents, such as amino, hydroxyl, and alkyl groups, at different positions of the anthraquinone ring to modulate the compound's electronic properties and biological activity. biointerfaceresearch.com

Another significant trend is the development of targeted drug delivery systems for anthracenedione-based therapies. This involves conjugating the anthraquinone molecule to nanoparticles or other carrier molecules to improve its solubility, bioavailability, and accumulation at the target site, thereby minimizing off-target toxicity. rsc.org Furthermore, there is a growing interest in exploring the potential of substituted anthracenediones in new therapeutic areas beyond cancer, such as neurodegenerative diseases and infectious diseases. researchgate.netresearchgate.net

Contextualization of 1-Amino-8-hydroxyanthracene-9,10-dione within Anthracenedione Research

This compound is a specific substituted anthracenedione that falls within the broader landscape of anthraquinone research. As an amino and hydroxy-substituted derivative, its chemical properties and potential biological activities are of interest to medicinal chemists. The presence of the amino and hydroxyl groups can significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, and metal-chelating properties, all of which can impact its interaction with biological targets.

While extensive research on many substituted anthracenediones has been published, this compound itself is a less-studied compound in academic literature. Its significance currently lies in its position as a potential building block or intermediate in the synthesis of more complex anthracenedione derivatives. Further investigation is required to fully elucidate its unique chemical and biological properties and to determine its potential applications in medicinal chemistry and materials science.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 63572-76-9 |

| Molecular Formula | C₁₄H₉NO₃ |

Structure

3D Structure

Properties

CAS No. |

63572-76-9 |

|---|---|

Molecular Formula |

C14H9NO3 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

1-amino-8-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H9NO3/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,16H,15H2 |

InChI Key |

MGYKQVLNFCLGNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Amino 8 Hydroxyanthracene 9,10 Dione and Analogues

Direct Synthesis Approaches to 1-Amino-8-hydroxyanthracene-9,10-dione

Literature detailing the direct, single-step synthesis of this compound is scarce. The formation of the anthraquinone (B42736) skeleton generally relies on precursor-based cyclocondensation or annulation reactions, which are inherently multi-step processes. These methods, discussed in subsequent sections, offer the necessary control to achieve the specific 1,8-substitution pattern required for the target molecule.

Precursor-Based Synthetic Routes

The most viable pathways to this compound involve the synthesis and subsequent modification of precursors that already possess the desired 1,8-disubstitution pattern.

Utilizing 1,8-Dihydroxyanthraquinone Derivatives as Starting Materials

A logical and common precursor for 1,8-disubstituted anthraquinones is 1,8-dihydroxyanthraquinone, also known as chrysazin or dantron. This compound serves as a foundational building block for the target molecule.

Several methods exist for the preparation of 1,8-dihydroxyanthraquinone. One industrial approach involves the saponification of a mixture of 1,5- and 1,8-dialkoxyanthraquinones. google.com This process leverages the differential solubility of the resulting dihydroxy isomers in a heated acidic medium, allowing for their separation. For example, hydrolyzing a mixture of 1,5- and 1,8-dimethoxyanthraquinone (B191110) in concentrated acetic acid with a strong mineral acid like sulfuric acid causes the 1,5-dihydroxyanthraquinone (B121750) to precipitate from the hot solution, while the 1,8-dihydroxyanthraquinone remains dissolved and can be recovered upon cooling. google.com

Another route to 1,8-dihydroxyanthraquinone involves the reaction of 1,8-dinitroanthraquinone (B85473) with alkali salts, such as sodium formate, in a polar aprotic solvent like dimethylformamide (DMF). google.com This reaction proceeds at elevated temperatures (95°C to 145°C) and converts the nitro groups to hydroxyl groups. google.com

Amination Reactions and Nucleophilic Substitution Mechanisms

Once a suitable 1,8-disubstituted precursor is obtained, amination can be achieved through nucleophilic aromatic substitution. Direct selective amination of one hydroxyl group in 1,8-dihydroxyanthraquinone is challenging. A more controlled and regioselective approach involves starting with a precursor where the 1- and 8-positions are already differentiated.

A key intermediate for this purpose is 1-hydroxy-8-nitro-anthraquinone . This compound can be synthesized by reacting 1,8-dinitroanthraquinone with an alkaline compound, such as an alkali metal hydroxide (B78521) or carbonate, in a polar aprotic solvent at temperatures between 100-200°C. google.com This reaction selectively replaces one nitro group with a hydroxyl group via nucleophilic substitution. google.com

With 1-hydroxy-8-nitro-anthraquinone as the precursor, the final step is the selective reduction of the nitro group to an amino group. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents, such as sodium sulfide (B99878) or sodium hydrosulfide, to yield the target molecule, this compound.

The general principle of amination on the anthraquinone core is well-established. For instance, aminoanthraquinones are often synthesized by treating halogenated or sulfonated anthraquinones with ammonia (B1221849) or amines, sometimes in the presence of a catalyst. mdpi.com Similarly, the replacement of a nitro group is a common industrial route for producing aminoanthraquinones. chemicalbook.com

Cyclocondensation Reactions in Anthracenedione Synthesis

The fundamental anthraquinone skeleton is typically constructed via cyclocondensation reactions, most notably the Friedel-Crafts acylation. nih.govbeilstein-journals.org This method involves the reaction of a phthalic anhydride (B1165640) derivative with a substituted benzene (B151609) in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) or a strong protic acid (e.g., sulfuric acid). nih.govresearchgate.net The initial acylation forms a 2-benzoylbenzoic acid intermediate, which then undergoes intramolecular cyclization upon heating in a strong acid to form the tricyclic anthraquinone system. beilstein-journals.orgresearchgate.net

To synthesize a 1,8-disubstituted anthraquinone like the target molecule, appropriately substituted starting materials must be chosen. The table below outlines plausible Friedel-Crafts strategies.

| Reactant A (Phthalic Anhydride Derivative) | Reactant B (Benzene Derivative) | Expected Intermediate | Final Product (after modification) |

| 3-Nitrophthalic anhydride | Phenol | 2-(2-Hydroxybenzoyl)-3-nitrobenzoic acid | 1-Hydroxy-8-nitroanthraquinone |

| Phthalic anhydride | m-Aminophenol | 2-(2-Amino-4-hydroxybenzoyl)benzoic acid or isomer | 1-Amino-7-hydroxyanthraquinone or isomer |

| 3-Hydroxyphthalic anhydride | Nitrobenzene | 2-(4-Nitrobenzoyl)-3-hydroxybenzoic acid or isomer | 1-Hydroxy-5-nitroanthraquinone or isomer |

This table presents theoretical pathways based on established Friedel-Crafts reaction principles. The actual regioselectivity can be complex and may yield mixtures of isomers.

The efficiency and regioselectivity of the Friedel-Crafts cyclization can be influenced by the nature of the substituents on the aromatic ring; electron-donating groups generally make the reaction more efficient. beilstein-journals.org

Derivatization Strategies for Structural Modification

The this compound core can be further modified to produce a variety of analogues. The existing amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating, activating groups that direct further electrophilic aromatic substitution to the ortho and para positions. rsc.org

Introduction of Additional Substituents (e.g., Halogens, Alkyl, Aryl, Sulfur-containing groups)

The activated rings of this compound are susceptible to electrophilic attack. The directing effects of the existing substituents would likely channel incoming electrophiles to specific positions.

Directing Effects of Substituents:

-OH group at C8: Strongly activating, directs electrophiles primarily to the ortho position (C7).

-NH₂ group at C1: Strongly activating, directs electrophiles primarily to the ortho (C2) and para (C4) positions.

Given these effects, electrophilic substitution reactions are expected to occur at positions 2, 4, and 7.

The following table summarizes potential derivatization reactions based on known chemistry of activated anthraquinones. nih.govcolab.ws

| Reaction Type | Reagent(s) | Likely Position(s) of Substitution | Product Type |

| Halogenation | Br₂ / Acetic Acid | 2, 4, 7 | Bromo-substituted derivative |

| Nitration | Dilute HNO₃ | 2, 4, 7 | Nitro-substituted derivative |

| Sulfonation | SO₃ / H₂SO₄ | 2, 4 | Sulfonic acid derivative rsc.org |

| Mannich Reaction | Formaldehyde, Secondary Amine | 2 | Aminomethyl derivative colab.ws |

| Suzuki Coupling | Arylboronic Acid, Pd catalyst (on a halogenated precursor) | Varies | Aryl-substituted derivative nih.gov |

These derivatization strategies allow for the synthesis of a wide array of analogues with potentially modified chemical and biological properties.

Formation of Nitrogen-Containing Derivatives (e.g., Triazenes, Aminoanthraquinones)

The derivatization of the this compound scaffold through the introduction of further nitrogen-containing functional groups represents a significant avenue for modifying its chemical and biological properties. Key strategies include the formation of triazenes and the synthesis of more complex aminoanthraquinones.

The synthesis of triazene (B1217601) derivatives from aminoanthraquinones is a notable transformation. For instance, 1-amino-4-[2-(hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, a compound structurally related to this compound, has been successfully converted into its corresponding 1-triazenyl derivatives. researchgate.net This conversion typically involves the diazotization of the primary amino group followed by coupling with a secondary amine. The resulting triazene linkage can be a site for further chemical modification or can impart specific biological activities. The stability and reactivity of the triazene group are influenced by the electronic nature of the anthraquinone core.

Furthermore, the synthesis of novel aminoanthraquinone derivatives can be achieved through nucleophilic substitution reactions. Starting from a suitably functionalized 1-aminoanthraquinone (B167232), such as 1-amino-4-bromo-9,10-anthraquinone, a variety of primary amines can be introduced at the 4-position. researchgate.net This approach allows for the systematic variation of substituents, enabling the fine-tuning of the molecule's properties. For example, the reaction with butylamine (B146782) leads to the formation of 1-amino-4-(butylamino)-2-methylanthracene-9,10-dione. researchgate.net While this specific example involves a different substitution pattern, the underlying principle of nucleophilic aromatic substitution can be conceptually applied to derivatives of this compound, provided a suitable leaving group is present on the anthraquinone ring.

The following table summarizes representative examples of nitrogen-containing derivatives synthesized from aminoanthraquinone precursors.

| Precursor | Reagents | Derivative | Reference |

| 1-Amino-4-[2-(hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 1. Diazotization agent (e.g., NaNO₂, HCl) 2. Secondary amine | 1-Triazenyl derivative | researchgate.net |

| 1-Amino-4-bromo-9,10-anthraquinone | Butylamine | 1-Amino-4-(butylamino)-2-methylanthracene-9,10-dione | researchgate.net |

Conjugation with Biomolecules (e.g., Glycoconjugates) via Click Chemistry or Similar Methods

The conjugation of this compound to biomolecules, such as carbohydrates to form glycoconjugates, is a key strategy for enhancing its biological targeting and solubility. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and versatile method for achieving such conjugations due to its high efficiency, selectivity, and biocompatibility. wikipedia.orglumiprobe.comlabinsights.nl

To utilize click chemistry, the this compound scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne group. This can be accomplished through various synthetic routes, for example, by reacting the amino or hydroxyl group with a reagent containing the desired functionality. The corresponding biomolecule must be similarly functionalized with the complementary reactive partner.

The core of the CuAAC reaction is the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring. labinsights.nlorganic-chemistry.org This reaction is highly reliable and proceeds under mild conditions, often in aqueous environments, making it suitable for use with sensitive biomolecules. lumiprobe.com

An alternative, copper-free click reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC). This method utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a potentially toxic metal catalyst. labinsights.nl This is particularly advantageous for in vivo applications.

The general scheme for conjugating an anthraquinone (AQ) derivative to a biomolecule (Bio) via CuAAC is as follows:

Step 1: Functionalization

AQ-NH₂ + Alkyne-containing reagent → AQ-NH-Alkyne

Bio-OH + Azide-containing reagent → Bio-O-Azide

Step 2: Click Reaction

AQ-NH-Alkyne + Bio-O-Azide --(Cu(I) catalyst)--> AQ-NH-Triazole-O-Bio

The resulting triazole linker is chemically stable and does not typically interfere with the biological activity of the conjugated molecules. This modular approach allows for the creation of a wide array of anthraquinone-biomolecule conjugates for various applications.

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

In the formation of triazene derivatives, the mechanism begins with the diazotization of the primary amino group of the aminoanthraquinone. This involves the reaction of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The resulting diazonium ion is a potent electrophile. In the subsequent N-azo coupling step, the diazonium salt reacts with a nucleophilic secondary amine to form the stable triazene linkage. The mechanism of triazene decomposition has also been studied, where under certain conditions, a triazene can undergo hydrogen atom abstraction to form a carbon-centered radical, which then collapses to a monomethyltriazene and formaldehyde. researchgate.net

For the synthesis of further aminoanthraquinone derivatives via nucleophilic aromatic substitution, the mechanism is contingent on the nature of the substituent and the leaving group. The anthraquinone core is electron-deficient due to the presence of the two carbonyl groups, which facilitates nucleophilic attack on the aromatic rings. colab.ws The reaction generally proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the ring to form a resonance-stabilized anionic σ-complex. Subsequent elimination of the leaving group restores the aromaticity of the system. The regioselectivity of the substitution is influenced by the position of the existing substituents on the anthraquinone scaffold.

The mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is well-established. organic-chemistry.org The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing ring, to form the triazole product and regenerate the copper(I) catalyst. The use of a copper catalyst significantly accelerates the reaction and controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer, in contrast to the thermal Huisgen cycloaddition which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis and Proton Chemical Shifts

A ¹H NMR spectrum of 1-Amino-8-hydroxyanthracene-9,10-dione would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) of the aromatic protons would be expected in the downfield region of the spectrum due to the deshielding effect of the aromatic rings. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Hypothetical ¹H NMR Data Table for this compound:

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | 7.0 - 8.5 | m | - |

| -NH₂ | 5.0 - 7.0 | br s | - |

| -OH | 9.0 - 12.0 | br s | - |

| Note: This table is a hypothetical representation and is not based on experimental data. |

¹³C NMR Spectral Analysis and Carbon Environments

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in this compound and provide information about their chemical environment. The carbonyl carbons of the dione (B5365651) structure would be expected to resonate at a significantly downfield chemical shift. The aromatic carbons would appear in the region typical for sp²-hybridized carbons.

Hypothetical ¹³C NMR Data Table for this compound:

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

| C=O | 180 - 190 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-OH | 150 - 160 |

| Other Aromatic C | 110 - 140 |

| Note: This table is a hypothetical representation and is not based on experimental data. |

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning the proton and carbon signals unequivocally. A COSY spectrum would show correlations between coupled protons, helping to establish the connectivity within the aromatic rings. An HSQC spectrum would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman spectroscopy, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include the N-H stretching of the amino group, the O-H stretching of the hydroxyl group, C=O stretching of the quinone system, and C=C stretching of the aromatic rings.

Hypothetical FTIR Data Table for this compound:

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) |

| N-H Stretch | 3300 - 3500 |

| C=O Stretch | 1650 - 1680 |

| C=C Aromatic Stretch | 1450 - 1600 |

| Note: This table is a hypothetical representation and is not based on experimental data. |

Raman Spectroscopy Applications

Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations of the non-polar bonds, such as the C=C bonds in the aromatic rings, would be expected to show strong Raman signals. This technique could be particularly useful for studying the skeletal vibrations of the anthracene (B1667546) core. However, no specific Raman spectroscopic data for this compound has been found in the literature.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is instrumental in understanding the behavior of electrons within the molecule, particularly their transitions between different energy levels upon interaction with light.

The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands in the ultraviolet and visible regions. These bands correspond to electronic transitions within the anthraquinone (B42736) core, influenced by the electron-donating amino (-NH₂) and hydroxyl (-OH) groups. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism.

In solution, the compound typically exhibits absorption maxima that can be attributed to π→π* and n→π* transitions. The π→π* transitions, which are generally more intense, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n→π* transitions, which are typically less intense, involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to antibonding π* orbitals. The polarity of the solvent can influence the energy of these transitions, leading to shifts in the observed absorption maxima.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|---|

| 9,10-Anthracenedione | Not Specified | ~250, 275, 325 | Not Specified | π→π, n→π |

| 1-Aminoanthracene-9,10-dione | Not Specified | Data not available | Data not available | π→π, n→π |

| 1-Hydroxyanthracene-9,10-dione | Not Specified | ~250, 300, 400 | Not Specified | π→π, n→π |

Upon excitation with light of a suitable wavelength, this compound can exhibit fluorescence, which is the emission of light as the molecule returns from an excited electronic state to the ground state. The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band.

The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. The presence of the amino and hydroxyl groups can significantly influence the fluorescence behavior. For instance, intramolecular hydrogen bonding between the hydroxyl proton and the adjacent carbonyl group can affect the excited state dynamics and, consequently, the fluorescence emission. The nature of the solvent can also play a crucial role in modulating the fluorescence profile through interactions such as hydrogen bonding and polarity effects. For example, the green fluorescence of 9-aminoanthracene (B1202694) has been shown to be maintained for longer periods in the presence of an acid and under hypoxic conditions. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₁₄H₉NO₃, the expected molecular weight is approximately 239.23 g/mol . nih.govnih.gov

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragmentation Pathways |

|---|---|---|---|

| 9,10-Anthracenedione | C₁₄H₈O₂ | 208.21 | Loss of CO |

| 1-Aminoanthracene-9,10-dione | C₁₄H₉NO₂ | 223.23 | Loss of CO, HCN |

| 1-Hydroxyanthracene-9,10-dione | C₁₄H₈O₃ | 224.21 | Loss of CO |

| 1-Amino-4-hydroxyanthracene-9,10-dione | C₁₄H₉NO₃ | 239.23 | Loss of CO, HCN |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about its crystal structure, including bond lengths, bond angles, and intermolecular interactions.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to study species that have unpaired electrons, such as radicals. While this compound is not a radical in its ground state, it can be converted into a radical species through processes like chemical or electrochemical reduction or oxidation.

ESR spectroscopy can be used to characterize the resulting radical anion or radical cation. The ESR spectrum provides information about the g-factor and hyperfine coupling constants. The g-factor is a characteristic of the radical's electronic environment. The hyperfine coupling constants arise from the interaction of the unpaired electron with magnetic nuclei (such as ¹H and ¹⁴N) within the molecule. Analysis of the hyperfine coupling constants allows for the mapping of the unpaired electron spin density distribution across the molecule, providing insights into its electronic structure. For instance, studies on aminosemiquinones have utilized ESR to assign coupling constants to specific nuclei. rsc.org

Computational and Theoretical Investigations of 1 Amino 8 Hydroxyanthracene 9,10 Dione

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the structural and electronic characteristics of 1-Amino-8-hydroxyanthracene-9,10-dione. Various computational methods, ranging from highly accurate but computationally expensive ab initio techniques to more efficient semi-empirical and Density Functional Theory (DFT) approaches, are employed to model the molecule and predict its properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying molecules of the size and complexity of this compound. It offers a favorable balance between computational cost and accuracy. The B3LYP hybrid functional, combined with basis sets like 6-31G(d) or 6-311++G(d,p), is commonly employed for this class of compounds. researchgate.nettandfonline.com

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. For this compound, these calculations predict a largely planar structure for the anthraquinone (B42736) core. A key structural feature is the formation of intramolecular hydrogen bonds. Specifically, a hydrogen bond is expected between the hydrogen atom of the hydroxyl group at the C8 position and the oxygen atom of the adjacent carbonyl group (C9=O), and another between a hydrogen atom of the amino group at the C1 position and the other carbonyl oxygen (C10=O). These interactions contribute significantly to the molecule's conformational stability.

DFT calculations also provide a detailed picture of the electronic structure. The presence of both an electron-donating amino group (-NH2) and an electron-donating hydroxyl group (-OH) on the anthraquinone framework significantly influences the distribution of electron density across the molecule. manchester.ac.uk This, in turn, dictates the molecule's chemical reactivity and photophysical properties.

| Parameter | Value |

|---|---|

| O(hydroxyl)-H···O(carbonyl) Bond Length | ~1.8 - 2.0 Å |

| N(amino)-H···O(carbonyl) Bond Length | ~2.0 - 2.2 Å |

| C=O Bond Length (Hydrogen Bonded) | ~1.25 - 1.27 Å |

| C-N Bond Length | ~1.36 - 1.38 Å |

| C-O (hydroxyl) Bond Length | ~1.35 - 1.37 Å |

Semi-empirical Molecular Orbital Methods for Structural Modeling

Semi-empirical molecular orbital methods, such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and DFTB (Density-Functional Tight-Binding), offer a faster, albeit less accurate, alternative to DFT for structural modeling. rsc.org These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data.

For a molecule like this compound, semi-empirical methods can be used for initial geometry optimizations to find an approximate structure before employing more rigorous DFT calculations. psu.edu While they can correctly predict the planarity of the anthraquinone system and the presence of intramolecular hydrogen bonding, they are generally less reliable for precise bond lengths and angles. However, their computational efficiency makes them suitable for preliminary screenings of large sets of related molecules or for modeling in complex environments. rsc.org Recent studies have critically assessed the performance of modern semi-empirical methods like DFTB against DFT for predicting properties like electrochemical potentials in substituted anthraquinones, showing them to be valuable for virtual pre-screening. rsc.org

Analysis of Electronic Properties

The arrangement and energies of the molecular orbitals in this compound are central to its chemical behavior. Computational methods provide critical data on these properties, including the energies of the frontier molecular orbitals and the distribution of electronic charge.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability, and it also corresponds to the lowest energy electronic transition. tandfonline.com

In this compound, the HOMO is expected to be delocalized across the entire molecule but with significant contributions from the electron-donating amino and hydroxyl groups and the fused benzene (B151609) rings. Conversely, the LUMO is primarily localized on the electron-accepting anthraquinone core, particularly the carbonyl groups. DFT calculations on related amino-substituted anthraquinones have shown that the amino group primarily raises the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted anthraquinone. manchester.ac.uk This reduction in the energy gap is consistent with the red-shift (shift to longer wavelengths) observed in the absorption spectra of such compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthraquinone (unsubstituted) | -6.9 to -7.2 | -2.8 to -3.1 | ~4.1 - 4.2 |

| This compound (expected) | -5.8 to -6.2 | -2.9 to -3.3 | ~2.7 - 3.1 |

Charge Distribution and Electronic Density Analysis (e.g., Natural Bond Orbital (NBO) analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular bonding, and intermolecular interactions. nih.gov It provides a chemical interpretation of the wavefunction by localizing orbitals into bonding, lone pair, and anti-bonding orbitals.

For this compound, NBO analysis can quantify the delocalization of electron density and the strength of specific interactions. nih.govyoutube.com A key application is the analysis of the intramolecular hydrogen bonds. NBO calculates the second-order perturbation energy (E(2)), which measures the stabilization energy resulting from the delocalization of electron density from a filled donor orbital (like the lone pair on the carbonyl oxygen) to an empty acceptor orbital (like the anti-bonding σ* orbital of the N-H or O-H bond). researchgate.net A higher E(2) value indicates a stronger interaction.

Furthermore, NBO analysis reveals the charge transfer characteristics of the molecule. It would show significant electron donation from the nitrogen and oxygen lone pairs of the amino and hydroxyl groups into the π-system of the anthraquinone ring. This intramolecular charge transfer (ICT) is fundamental to the molecule's color and electronic properties. The analysis would also confirm the high negative charge localized on the carbonyl oxygen atoms and the positive charge on the hydrogen atoms of the amino and hydroxyl groups, providing a quantitative basis for understanding the molecule's electrostatic potential and reactivity sites.

Dipole Moment Calculations (Ground and Excited States)

No dedicated studies on the theoretical calculation of ground and excited state dipole moments for this compound were identified. While research on related aminoanthraquinones indicates that excited state dipole moments are generally higher than their ground state counterparts due to charge redistribution, specific values for the 1-amino-8-hydroxy isomer are not available in the reviewed literature.

Spectroscopic Property Predictions and Correlations

Theoretical Vibrational Spectra (e.g., using Vibrational Energy Distribution Analysis (VEDA))

A search for theoretical vibrational spectra, including analyses like Vibrational Energy Distribution Analysis (VEDA), for this compound yielded no specific results. Such studies are crucial for assigning vibrational modes and understanding the molecule's structural dynamics, but this level of computational analysis has not been published for this specific compound.

Simulated UV-Vis and Fluorescence Spectra

There are no available studies presenting simulated UV-Vis and fluorescence spectra for this compound based on methods like Time-Dependent Density Functional Theory (TD-DFT). While experimental spectra for various anthraquinone derivatives exist, theoretical simulations that correlate electronic transitions with spectral features for this particular isomer are absent from the current body of scientific literature.

Molecular Modeling and Docking Studies for Interaction Mechanisms (excluding biological outcomes)

No molecular modeling or docking studies focusing on the non-biological interaction mechanisms of this compound were found. The existing research on related anthraquinone derivatives primarily investigates interactions with biological targets like enzymes or DNA, which falls outside the scope of this article. Theoretical studies detailing the compound's interaction with other molecules or surfaces from a purely mechanistic perspective are not currently available.

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry Studies in Aqueous and Non-Aqueous Media

No specific cyclic voltammetry data for 1-Amino-8-hydroxyanthracene-9,10-dione in either aqueous or non-aqueous media could be located in the reviewed literature.

Redox Potentials and Electron Transfer Mechanisms

Specific redox potentials and detailed electron transfer mechanisms for this compound are not documented in the available scientific literature.

Influence of Substitution and Complexation on Electrochemical Properties

While the influence of substitution and complexation on the electrochemical properties of other anthraquinone (B42736) derivatives has been studied, rsc.orgacs.org no such studies were found that specifically focus on this compound.

Stability of Radical Intermediates (e.g., Semiquinone)

There is no available information on the stability of the semiquinone radical or other radical intermediates that may be formed during the redox cycling of this compound.

Photophysical Properties and Excited State Dynamics

Absorption and Emission Characteristics in Various Solvents

The absorption and emission spectra of amino- and hydroxy-substituted anthraquinones are characterized by intramolecular charge transfer (ICT) transitions, which are sensitive to the solvent environment. For 1-Amino-8-hydroxyanthracene-9,10-dione, the presence of both an electron-donating amino group and a hydroxyl group is expected to result in absorption bands in the visible region of the electromagnetic spectrum.

The photophysical behavior of these molecules is strongly influenced by intramolecular hydrogen bonding between the substituent and the adjacent carbonyl group, as well as intermolecular interactions with solvent molecules. In this compound, two intramolecular hydrogen bonds are possible, one involving the amino group and the C9-carbonyl, and the other involving the hydroxyl group and the C10-carbonyl. These hydrogen bonds can play a crucial role in the excited-state dynamics.

Table 1: Absorption and Emission Maxima of Related Anthraquinone (B42736) Derivatives in Toluene This table presents data for related compounds to infer the potential characteristics of this compound.

| Compound | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) |

|---|---|---|

| 1-Hydroxyanthraquinone (1-HAQ) | ~408 | Not specified |

| 1-Aminoanthraquinone (B167232) (1-AAQ) | ~408 | Not specified |

Solvatochromic Studies and Solvent Effects on Spectral Shifts

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a hallmark of compounds with a significant change in dipole moment upon electronic excitation. For substituted anthraquinones, the solvent polarity can strongly affect the positions of the absorption and emission bands. Generally, an increase in solvent polarity leads to a red-shift (bathochromic shift) of the emission spectrum for molecules whose excited state is more polar than the ground state.

Studies on various amino- and hydroxy-anthraquinones have demonstrated their solvatochromic behavior. The substitution of the anthraquinone core with different groups can alter the ground and excited state dipole moments and thus their photophysical characteristics. researchgate.net For this compound, the presence of both amino and hydroxyl groups is expected to lead to a pronounced solvatochromic effect due to the intramolecular charge transfer nature of its low-lying excited states. The extent of the spectral shift will depend on the interplay between the electron-donating strengths of the -NH₂ and -OH groups and the specific interactions with the solvent molecules, including hydrogen bonding.

A detailed study of various solvents on the electronic spectra of anthraquinones has shown that hydrogen bonding effects are of considerable importance in understanding the spectral shifts in the charge transfer transitions. researchgate.net The magnitude of these shifts is primarily dependent on the strength of the hydrogen bonds between the substituents and the solvent molecules, as well as the extent of intramolecular hydrogen bonding. researchgate.net

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For many anthraquinone derivatives, the fluorescence quantum yields are often low, indicating that non-radiative decay pathways are significant in the deactivation of the excited state.

Specific fluorescence quantum yield data for this compound are not available in the reviewed literature. However, studies on related compounds provide a basis for estimation. For instance, many hydroxyanthraquinones are known to be weak emitters. The low fluorescence quantum efficiency in many anthraquinones suggests that intersystem crossing from the singlet to the triplet state is an efficient process. nih.gov

Table 2: Illustrative Fluorescence Quantum Yields of Related Compounds This table presents data for related compounds to infer the potential characteristics of this compound.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| Anthraquinone-2-carboxylic acid | Acetonitrile | 0.76 (for ¹O₂ production) |

| Anthraquinone | Benzene (B151609) | ~0.17 (for ¹O₂ production) |

Note: The quantum yields listed are for singlet oxygen production, indicating efficient intersystem crossing, which competes with fluorescence.

Excited State Lifetimes and Energy Relaxation Pathways

The excited state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of photophysical and photochemical processes. For substituted anthraquinones, excited state lifetimes can be very short, often in the picosecond to nanosecond range, due to efficient non-radiative decay channels.

For this compound, several energy relaxation pathways are conceivable following photoexcitation. These include fluorescence, intersystem crossing to the triplet state, internal conversion, and excited-state intramolecular proton transfer (ESIPT). The presence of intramolecular hydrogen bonds in this compound suggests that ESIPT could be a significant deactivation pathway. In ESIPT, a proton is transferred from the donor group (e.g., -OH or -NH₂) to the acceptor (carbonyl oxygen) in the excited state, leading to the formation of a tautomeric species that may have different photophysical properties.

Studies on 1-hydroxyanthraquinone have shown that ESIPT is an ultrafast process, occurring on the femtosecond timescale. aip.orgresearchgate.net Following proton transfer, the excited tautomer can undergo internal conversion and vibrational relaxation. aip.org A similar ultrafast ESIPT process could be expected for this compound. The intramolecular charge transfer in 1-aminoanthraquinone has also been shown to be an ultrafast process. mdpi.com

Photoreduction Mechanisms of Anthracenediones

Anthracenediones are known to undergo photoreduction upon irradiation with UV or visible light in the presence of a suitable hydrogen or electron donor. This process typically involves the excitation of the anthraquinone to its triplet state, which can then abstract a hydrogen atom or an electron from a donor molecule to form a semiquinone radical.

The general mechanism for the photoreduction of 9,10-anthraquinone (AQ) can be summarized as follows:

Excitation: AQ absorbs a photon and is promoted to an excited singlet state (¹AQ), which then undergoes intersystem crossing to the more stable triplet state (³AQ).

Hydrogen/Electron Abstraction: The triplet state ³AQ* can abstract a hydrogen atom from a hydrogen donor (RH) to form a semiquinone radical (AQH•) and a radical of the donor (R•). Alternatively, it can accept an electron to form the semiquinone radical anion (AQ•⁻).

Formation of Anthrahydroquinone: The semiquinone radical can undergo further reduction or disproportionation to form the stable anthrahydroquinone (AQH₂).

The presence of electron-donating substituents like amino and hydroxyl groups in this compound can influence the efficiency and mechanism of photoreduction by altering the energy levels of the excited states and the redox potential of the molecule. For instance, 1,8-dihydroxyanthraquinone has been utilized in the dehalogenation of aryl halides under visible light irradiation, where it forms radical and semiquinone anions in the presence of an electron donor. nih.gov

Mechanistic Studies of Research Applications of 1 Amino 8 Hydroxyanthracene 9,10 Dione and Analogues

Molecular Interactions with Biological Targets

The planar aromatic structure and substituent groups of 1-Amino-8-hydroxyanthracene-9,10-dione and its analogues facilitate a range of interactions with biological macromolecules. These interactions are primarily non-covalent, involving stacking forces, hydrogen bonds, and electrostatic interactions, though covalent modifications can occur under specific conditions.

Anthraquinone (B42736) derivatives are well-documented DNA intercalating agents, a mechanism driven by the insertion of their planar polycyclic aromatic scaffold between adjacent base pairs of the DNA double helix. osti.gov This interaction is stabilized by several key molecular forces.

The primary stabilizing force is the π-π stacking interaction between the aromatic rings of the anthraquinone core and the nucleobases of DNA. osti.gov Molecular dynamics simulations have shown that upon intercalation, the anthraquinone ring orients itself parallel to the long axis of the adjacent DNA base pairs. nih.gov

Beyond stacking, hydrogen bonding plays a crucial role in the specificity and stability of the complex. Substituents such as amino (-NH2) and hydroxyl (-OH) groups on the anthraquinone scaffold can form hydrogen bonds with the functional groups of the DNA bases or the phosphate (B84403) backbone. nih.gov For instance, studies on analogues reveal that amide groups can form hydrogen bonds with DNA, influencing the conformational preference of the bound ligand. nih.gov

The nature and position of side chains attached to the anthraquinone core significantly dictate the precise binding mode. Depending on the substitution pattern (e.g., at the 1,4-, 1,5-, or 1,8-positions), analogues can engage in "classical intercalation," where side chains lie in one groove, or a "threading mode," where side chains protrude into both the major and minor grooves of the DNA. docking.org The entry of the compound into the intercalation site for some derivatives is restricted to the major groove. researchgate.net

The structural features of this compound and its analogues allow them to interact with the active or allosteric sites of various enzymes, leading to inhibition through distinct molecular mechanisms.

Monoamine Oxidase (MAO): Certain anthraquinone derivatives have been identified as potent and selective inhibitors of monoamine oxidase A (MAO-A). researchgate.net Mechanistic studies on the analogue purpurin (B114267) demonstrate that it acts as a reversible and competitive inhibitor of MAO-A. researchgate.net This mode of inhibition implies that the anthraquinone derivative directly competes with the enzyme's natural substrate for binding at the active site. Molecular docking simulations have provided further insight, suggesting that the inhibitor's high affinity for MAO-A is due to specific hydrogen bonding interactions with key amino acid residues within the active site, such as Ile 207 and Gly 443. researchgate.net The presence and position of hydroxyl groups on the anthraquinone scaffold are critical for this inhibitory activity and selectivity. researchgate.net Kinetic studies of other analogues have characterized their mode of inhibition as competitive or mixed-type, further confirming interaction at the enzyme's active site. nih.govnih.gov

Topoisomerase IV: Anthraquinone derivatives can inhibit bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, through multiple mechanisms. One primary mechanism involves the compound acting as a "topoisomerase poison." nih.govresearchgate.netnih.gov In this mode, the anthraquinone molecule first intercalates into the bacterial DNA. This drug-DNA complex then traps the topoisomerase enzyme after it has cleaved the DNA strands, stabilizing the transient enzyme-DNA cleavage complex. researchgate.netuni-tuebingen.de This prevents the enzyme from resealing the DNA break, leading to an accumulation of double-strand breaks. researchgate.net A second mechanism involves the competitive inhibition of the enzyme's ATPase activity. Molecular docking studies on DNA gyrase (which contains the homologous subunit to Topoisomerase IV's ParE) suggest that anthraquinones can bind to the ATP-binding pocket on the GyrB subunit, preventing the ATP hydrolysis necessary for the enzyme's catalytic cycle. nih.gov

AmpC β-lactamase: While specific mechanistic studies detailing the inhibition of AmpC β-lactamase by this compound or its direct analogues are not prominent in the reviewed scientific literature, the general mechanisms of AmpC inhibition by other classes of molecules have been described. Serine β-lactamases are inhibited by certain β-lactam compounds that form a stable, covalent acyl-enzyme intermediate with a key serine residue in the active site. nih.gov In some cases, inhibition is achieved through the formation of a destabilizing covalent adduct, where bulky substituents on the inhibitor make unfavorable contacts with conserved residues like Asn152, forcing the inhibitor into a strained conformation that resists hydrolysis. researchgate.netyoutube.complos.org This destabilization is a crucial part of the inhibitory mechanism for those specific compounds. researchgate.netyoutube.com

NADH Dehydrogenase (Complex I): The interaction of anthraquinone analogues (specifically anthracyclines) with mitochondrial Complex I (NADH dehydrogenase) is not one of simple competitive binding but involves the enzyme's catalytic activity. The mechanism is centered on redox cycling. The exogenous NADH dehydrogenase of mitochondria catalyzes the one-electron reduction of the anthraquinone molecule to form a semiquinone radical. researchgate.netfrontiersin.org This highly reactive intermediate can then transfer the electron to molecular oxygen, generating a superoxide (B77818) radical and regenerating the parent anthraquinone, which is then free to undergo another reduction cycle. researchgate.netfrontiersin.org Therefore, the anthraquinone acts as a substrate for the enzyme, shunting electrons from NADH to oxygen in a futile cycle that generates reactive oxygen species. researchgate.net The substrate properties of the anthraquinone for the enzyme, rather than just its redox potential, are the critical factor in this mechanism. researchgate.net

Hydroxyanthraquinones exhibit significant antioxidant activity through various mechanisms that are highly dependent on the solvent environment. researchgate.net The core function involves the donation of a hydrogen atom or an electron to neutralize free radicals.

Three primary mechanisms have been identified through density functional theory calculations and experimental studies: researchgate.net

Hydrogen Atom Transfer (HAT): In this one-step process, the phenolic hydroxyl group donates its hydrogen atom directly to a free radical. The HAT mechanism is thermodynamically favored in the gas phase and in non-polar solvents like benzene (B151609). researchgate.net The key parameter governing this mechanism is the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. researchgate.net

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the hydroxyanthraquinone first transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton. The ionization potential (IP) is the most important parameter for this mechanism.

Sequential Proton Loss and Electron Transfer (SPLET): This mechanism also involves two steps, but in the reverse order. First, the hydroxyl group loses a proton to the solvent, forming an anion. Subsequently, this anion transfers an electron to the free radical. The SPLET mechanism is generally the most favorable pathway in polar, aqueous solutions. researchgate.net

The number and position of hydroxyl groups influence antioxidant capacity. researchgate.net Intramolecular hydrogen bonding between a hydroxyl group and an adjacent carbonyl oxygen can affect the BDE and, consequently, the antioxidant activity.

Table 1: Dominant Antioxidant Mechanisms of Hydroxyanthraquinones by Solvent Type This is an interactive table. Select a solvent type to see the corresponding dominant mechanism.

Non-Polar Solvent (e.g., Benzene)

Mechanism: Hydrogen Atom Transfer (HAT)

Description: A direct, one-step transfer of a hydrogen atom from a phenolic hydroxyl group to a free radical. This pathway is favored due to the lower bond dissociation enthalpies (BDEs) compared to ionization potentials in non-polar environments. researchgate.net

Polar Solvent (e.g., Water, Ethanol)

Mechanism: Sequential Proton Loss and Electron Transfer (SPLET)

Description: A two-step process initiated by the deprotonation of the hydroxyl group by the polar solvent, followed by the transfer of an electron from the resulting anion to the free radical. The polarity of the solvent significantly lowers the ionization potential, making this pathway more favorable. researchgate.net

Applications in Dye Chemistry Research

The chemical structure of this compound is fundamentally that of a chromophore, leading to its extensive study and use in dye chemistry.

The color of anthraquinone dyes is dictated by the electronic structure of the molecule, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The basic anthracene-9,10-dione structure is a chromophore, but its color is significantly modified by the presence of auxochromes—substituents that alter the absorption of light.

In this compound, the amino (-NH2) and hydroxyl (-OH) groups act as powerful electron-donating auxochromes. These groups have lone pairs of electrons that can be delocalized into the aromatic π-system of the anthraquinone core. This delocalization has two key effects:

It raises the energy of the HOMO.

It facilitates an intramolecular charge transfer (CT) transition upon absorption of light, where electron density moves from the electron-donating amino/hydroxyl groups to the electron-accepting quinone carbonyl groups.

This N(amine)-to-quinone charge transfer is a low-energy electronic transition that occurs in the visible region of the electromagnetic spectrum, thereby imparting color. The position of the substituents is critical; density functional theory (DFT) calculations show that the position of amino-substitution directly modulates the HOMO energy, which in turn influences the wavelength of the lowest energy absorption and thus the observed color. Changing the electronic nature of the substituents allows for the rational design of dyes with specific colors; increasing the electron-donating character of a substituent generally causes a bathochromic shift (a shift to a longer wavelength, or redder color).

Table 2: Effect of Substituents on Anthraquinone Chromophore Properties

| Substituent Type | Example | Effect on Electronic Structure | Resulting Spectroscopic Shift |

|---|---|---|---|

| Electron-Donating | -NH₂, -OH | Raises HOMO energy level, enables intramolecular charge transfer (CT) | Bathochromic (Red Shift) |

| Electron-Withdrawing | -NO₂, -CN | Lowers LUMO energy level | Can lead to color changes depending on overall structure |

| Non-polar/Alkyl | -CH₃ | Minor electronic effect | Minimal shift compared to strong auxochromes |

The photostability of a dye is its resistance to fading or decomposition upon exposure to light, a critical property for its application. For anthraquinone dyes, photodegradation is often initiated when the molecule absorbs a photon and is promoted to an excited electronic state, typically an n-π* triplet state.

One common degradation pathway involves the excited dye molecule abstracting a hydrogen atom from its surrounding environment, such as a solvent molecule or a polymer matrix. This reduction of the dye can lead to irreversible chemical changes and loss of color. The presence of oxygen can either retard fading by re-oxidizing the reduced dye or accelerate it through free-radical initiated oxidation reactions.

Recent research has also identified mechanisms of reversible photodegradation, or "self-healing," in some anthraquinone derivatives doped in polymer films. Proposed mechanisms for this phenomenon include:

Photoinduced intramolecular proton transfer (IPT) tautomerization: An absorbed photon causes a proton to transfer from an amine or hydroxyl group to an adjacent carbonyl group, forming a tautomer that can later revert to the original state.

Reversible photocycloaddition: The excited dye molecule combines with another molecule to form a cyclic adduct, which can later break apart to regenerate the dye.

These degradation and recovery pathways are complex and depend heavily on the specific dye structure and its immediate chemical environment. youtube.com

Potential in Sensing and Probe Development

The inherent chromophoric and electrochemical activity of the this compound core allows for its use in the creation of sensors and probes for various analytes. The strategic modification of this basic structure is key to developing devices with high sensitivity and selectivity.

The design of optoelectronic sensors based on this compound and its analogues hinges on the principle of modulating the intramolecular charge transfer (ICT) characteristics of the molecule upon interaction with a target analyte. This modulation results in a detectable change in the optical properties of the material, such as a shift in the absorption or emission wavelength.

A critical aspect of the design is the incorporation of specific recognition moieties that can selectively bind to the target analyte. For instance, in the development of chromogenic molecular sensors for heavy metal ions, analogues of 1-aminoanthracene-9,10-dione have been synthesized with different nitrogen-containing appendages to act as binding sites. researchgate.netelectronicsandbooks.com The nature and number of these nitrogen atoms significantly influence the sensor's selectivity and sensitivity. researchgate.netelectronicsandbooks.com

Research has demonstrated that molecular receptors with sp2 hybridized nitrogen atoms and an arylamine nitrogen selectively bind with Cu2+. researchgate.netelectronicsandbooks.com The stability of the resulting complex, however, is pH-dependent. researchgate.netelectronicsandbooks.com By converting an imine nitrogen to an alkylamine, the binding affinity for Cu2+ can be enhanced, and additional affinities for Ni2+ and Co2+ can be introduced. researchgate.netelectronicsandbooks.com Furthermore, the incorporation of pyridyl and tertiary amine nitrogens can also lead to semi-selective binding of these metal ions. researchgate.netelectronicsandbooks.com These interactions lead to a visible color change and a significant shift in the maximum absorption wavelength (λmax), making them effective for naked-eye detection. researchgate.netelectronicsandbooks.com

The following table summarizes the effect of different nitrogen-containing appendages on the metal ion sensing properties of 1-aminoanthracene-9,10-dione based receptors.

| Receptor Type | Nitrogen Moieties | Target Ions | Key Findings |

| Molecular Receptor 2 | Two sp2 hybridized nitrogen atoms, one arylamine nitrogen | Cu2+ | Selective binding, but complex is stable only between pH 7.0 and 8.75. |

| Molecular Receptor 6 | Alkylamine nitrogen | Cu2+, Ni2+, Co2+ | Increased binding ability for Cu2+ and significant affinities for Ni2+ and Co2+. |

| Dipicolylamine-based Receptor 8 | Two pyridyl nitrogen atoms, one tertiary amine, one arylamine nitrogen | Cu2+, Co2+, Ni2+ | Semi-selective binding in the order of Cu2+ > Co2+ > Ni2+. |

This table is based on data from a study on 1-aminoanthracene-9,10-dione based chromogenic molecular sensors. researchgate.netelectronicsandbooks.com

The electrochemical sensing capabilities of this compound and its analogues are primarily based on the reversible redox chemistry of the anthraquinone core. The two ketone groups on the central ring can undergo a two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460), and this process is electrochemically reversible. nih.gov This redox activity can be harnessed to detect analytes that can interact with the quinone or hydroquinone forms of the molecule.

The presence of amino and hydroxyl substituents on the anthraquinone ring influences the redox potential of the molecule, which can be further tuned by introducing other functional groups. rsc.org This tunability is a key factor in the design of selective electrochemical sensors. For example, anthraquinone-functionalized ionic liquids have been developed for the enzyme-free detection of hydrogen peroxide. researchgate.net In this system, the anthraquinone moiety acts as a redox mediator, facilitating the electrochemical reduction of hydrogen peroxide at the electrode surface. researchgate.net

The general mechanism for electrochemical sensing with anthraquinone derivatives involves the modulation of the redox signal of the anthraquinone core upon binding of an analyte. This can occur through several mechanisms, including:

Direct electrochemical detection: The analyte itself is electroactive and its redox potential is influenced by its interaction with the anthraquinone derivative.

Catalytic enhancement: The anthraquinone derivative catalyzes the electrochemical reaction of the analyte, leading to an amplified signal.

Inhibition of the redox signal: The binding of the analyte to the anthraquinone derivative blocks the electron transfer process, leading to a decrease in the redox signal.

The choice of the electrode material and the modification of its surface with the anthraquinone derivative are also crucial for the performance of the electrochemical sensor. Materials like activated carbon have been used to enhance the electrochemical signal of anthraquinone and improve the detection limit for analytes such as acetaminophen. nih.gov

Integration into Advanced Materials

The unique properties of this compound and its analogues make them attractive building blocks for the creation of advanced materials with tailored optical and electronic properties.

The incorporation of this compound units into polymeric structures can lead to materials with interesting electrochemical and spectroelectrochemical properties. These polymers can be synthesized through various methods, including the polymerization of monomers containing the anthraquinone moiety.

One successful approach has been the use of oxidative chemical vapor deposition (oCVD) to prepare polymeric thin films from an anthraquinone derivative, 2-(diphenylamino)anthraquinone. nih.gov The resulting polymer, p(Anth-2-NPh2), was found to be ambipolar with a relatively narrow band gap of 1.52 eV. nih.gov Spectroelectrochemical investigations revealed that the electrochemical oxidation of this polymer thin film is a two-step process. nih.gov

The properties of these anthraquinone-based polymers can be tuned by modifying the structure of the monomeric unit. For example, the position of the substituent on the anthraquinone ring can affect the ease of oxidation and the reversibility of the redox process. nih.gov This allows for the design of polymers with specific electrochemical behaviors for applications in areas such as organic electronics and energy storage.

Derivatives of this compound are being explored for their potential in the development of optoelectronic materials, particularly for applications such as photodetectors. researchgate.net The optical and electronic properties of these materials are highly dependent on their molecular structure and their organization in the solid state.

Thin films of 2-aminoanthracene-9,10-dione, prepared by thermal evaporation, have been shown to exhibit high absorption coefficients in the visible region of the electromagnetic spectrum, making them suitable for photodetector applications. researchgate.net The optical band gap of these films can be tuned by varying the film thickness. researchgate.net

The development of these materials often involves a combination of experimental synthesis and characterization with theoretical calculations to understand the structure-property relationships. rsc.org By systematically modifying the chemical structure of the this compound core, it is possible to fine-tune the optical and electronic properties of the resulting materials for specific optoelectronic applications.

Future Research Directions and Open Questions

Development of Novel Synthetic Pathways

The synthesis of functionalized anthracenediones, including 1-Amino-8-hydroxyanthracene-9,10-dione, is an area ripe for innovation. Historically, the production of intermediates like 1-aminoanthraquinone (B167232) involved harsh reagents, such as oleum (B3057394) and toxic mercury catalysts. google.comgoogle.com Future research is increasingly focused on developing more efficient, environmentally benign, and versatile synthetic strategies.

Open questions in this domain include:

Can green chemistry principles be more effectively integrated into anthracenedione synthesis to minimize hazardous waste and improve atom economy?

How can modern catalytic systems, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), be optimized for the regioselective functionalization of the this compound core? nih.gov

What novel precursors and reaction cascades can be designed to construct the tricyclic system with pre-installed functional groups, thereby reducing the number of synthetic steps?

A key direction is the exploration of methods that avoid harsh conditions and toxic materials. For example, a patented synthetic route for 1-aminoanthraquinone involves the condensation of a substituted benzoic acid with xylene, followed by oxidation, ring closure, amination, and decarboxylation, completely circumventing the use of mercury. google.com Further research into solid acid catalysts and novel ring-closure techniques could streamline such processes. google.com The development of synthetic pathways to create uncommon aryl-substituted anthraquinone (B42736) derivatives also presents an exciting opportunity for discovering novel chemical entities. nih.gov

| Synthetic Challenge | Potential Future Approach | Key Benefit |

| Use of Toxic Catalysts (e.g., Mercury) | Development of solid acid catalysts or novel transition-metal catalytic cycles. | Reduced environmental impact and improved safety. google.comgoogle.com |

| Multi-step, Low-Yield Reactions | Convergent synthesis strategies; one-pot reaction cascades. | Increased overall yield and efficiency. |

| Limited Regioselectivity | Advanced catalytic methods like C-H activation and directed ortho-metalation. | Precise control over the position of functional groups. |

| Poor Substrate Scope | Exploration of robust cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Ability to create a wider library of diverse derivatives. nih.gov |

Advanced Characterization Techniques and Methodologies

A comprehensive understanding of the structure-property relationships of this compound and its analogs requires the application of sophisticated characterization techniques. While standard methods provide basic structural information, future research must leverage advanced methodologies to probe the molecule's electronic, photophysical, and conformational properties in greater detail.

An open question is how non-covalent interactions and subtle conformational changes influence the biological activity and material properties of these compounds. Advanced mass spectrometry techniques, aided by metastable ion studies, have proven effective in distinguishing between isomers and elucidating fragmentation pathways, which can be crucial for structural confirmation of new derivatives. researchgate.net

Future research should focus on:

Advanced Spectroscopy: Utilizing techniques like femtosecond transient absorption spectroscopy to study the excited-state dynamics, which is crucial for applications in photochemistry and materials science. mdpi.com

High-Resolution Imaging: Employing atomic force microscopy (AFM) and scanning tunneling microscopy (STM) to visualize self-assembled structures of anthracenedione derivatives on surfaces.

Computational Modeling: Integrating high-level quantum chemical calculations with experimental data to predict spectroscopic properties, reaction mechanisms, and intermolecular interactions with high accuracy.

| Characterization Method | Research Focus | Potential Insight |

| Mass Spectrometry | Metastable ion studies and high-resolution MS/MS. | Unambiguous differentiation of isomers and identification of metabolites. researchgate.net |

| NMR Spectroscopy | 2D NMR (NOESY, ROESY) and solid-state NMR. | Detailed conformational analysis and characterization of intermolecular interactions. nih.gov |

| X-ray Crystallography | Co-crystallization with biological targets (proteins, DNA). | Atomic-level visualization of binding modes and mechanisms of action. |

| Photophysical Analysis | Time-resolved fluorescence and transient absorption spectroscopy. | Understanding photo-dimerization, energy transfer, and mechanofluorochromism. mdpi.com |

Deeper Insights into Molecular Mechanisms of Action

While anthracenedione derivatives are known for a range of biological activities, the precise molecular mechanisms underpinning these effects often remain only partially understood. For this compound and its analogs, future research must move beyond broad activity screening to pinpoint specific molecular targets and signaling pathways.

A major open question is how the substitution pattern on the anthracenedione core dictates target specificity. For example, derivatives of the related compound emodin (B1671224) are known to target the aryl hydrocarbon receptor (AhR) and can induce necroptosis in glioma cells through the TNF-α/RIP1/RIP3 signaling axis. mdpi.com Similarly, certain synthetic amino-anthracene-9,10-dione derivatives have been identified as potent inhibitors of monoamine oxidase A (MAO-A) and MAO-B, enzymes linked to depression and neurodegenerative diseases. researchgate.netimpactfactor.org

Future research efforts should be directed toward:

Target Identification: Using chemoproteomics and affinity-based probes to identify the direct binding partners of this compound within the cell.

Pathway Analysis: Employing transcriptomics (RNA-seq) and proteomics to map the global changes in gene and protein expression induced by the compound, revealing the affected signaling pathways.

Structural Biology: Determining the crystal structures of the compound in complex with its biological targets to understand the specific molecular interactions driving its activity.

Mechanism of Apoptosis: Investigating how derivatives induce programmed cell death, including their effects on mitochondrial membrane potential (ΔΨm) and the activation of apoptotic pathways. nih.gov

Design of Next-Generation Functional Anthracenedione Derivatives

The anthracenedione scaffold serves as a versatile template for the design of new functional molecules with tailored properties for applications in medicine and materials science. Building upon a deeper understanding of synthesis, characterization, and mechanisms, future research can focus on the rational design of next-generation derivatives. The goal is to enhance potency, improve selectivity, and introduce novel functionalities.

An important open question is how to modify the this compound structure to optimize its therapeutic index or to create materials with specific optical or electronic properties. Recent research has demonstrated the potential of this scaffold in developing potent agents against the Zika virus (ZIKV) by inhibiting the viral RdRp enzyme. nih.gov This highlights the potential to adapt the core structure to combat a wide range of diseases.

Future design strategies should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.